molecular formula C9H6BrNO B1610747 3-(5-Bromo-2-furanyl)-pyridine CAS No. 55484-31-6

3-(5-Bromo-2-furanyl)-pyridine

Cat. No.: B1610747
CAS No.: 55484-31-6
M. Wt: 224.05 g/mol
InChI Key: SMGAGBXAUXMXLV-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-furanyl)-pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with a 5-bromo-2-furanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-2-furanyl)-pyridine typically involves the coupling of a pyridine derivative with a brominated furan compound. One common method is the cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of pyridine with a brominated furan in the presence of a palladium catalyst . Another method includes the ring closure of 1,5-diketones to form the furan ring, followed by bromination and subsequent coupling with pyridine .

Industrial Production Methods: Industrial production of this compound may involve large-scale cross-coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-furanyl)-pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and pyridine rings can participate in π-π stacking, hydrogen bonding, and other non-covalent interactions with biological macromolecules .

Comparison with Similar Compounds

  • Pyridine, 3-(5-chloro-2-furanyl)-
  • Pyridine, 3-(5-methyl-2-furanyl)-
  • Pyridine, 3-(5-nitro-2-furanyl)-

Comparison: 3-(5-Bromo-2-furanyl)-pyridine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is a larger and more polarizable atom compared to chlorine or methyl groups, which can affect the compound’s electronic properties and its ability to participate in halogen bonding . This makes this compound particularly useful in applications where specific electronic or steric effects are desired.

Properties

IUPAC Name

3-(5-bromofuran-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGAGBXAUXMXLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480818
Record name Pyridine, 3-(5-bromo-2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55484-31-6
Record name Pyridine, 3-(5-bromo-2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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